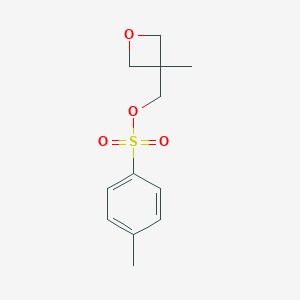

(3-Methyloxetan-3-yl)methyl 4-methylbenzenesulfonate

概述

描述

(3-Methyloxetan-3-yl)methyl 4-methylbenzenesulfonate: is a chemical compound with the molecular formula C₁₂H₁₆O₄S and a molecular weight of 256.32 g/mol . It is known for its applications in organic synthesis and as a building block in various chemical reactions. The compound is characterized by its oxetane ring, which is a four-membered cyclic ether, and a methylbenzenesulfonate group, which is a common sulfonate ester.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methyloxetan-3-yl)methyl 4-methylbenzenesulfonate typically involves the reaction of 3-methyloxetan-3-ylmethanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .

化学反应分析

Types of Reactions: (3-Methyloxetan-3-yl)methyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Nucleophilic substitution: The sulfonate group can be displaced by nucleophiles such as amines, alcohols, and thiols.

Oxidation: The oxetane ring can be oxidized to form corresponding carbonyl compounds.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions:

Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed:

Nucleophilic substitution: Products include azides, thiocyanates, and substituted amines.

Oxidation: Products include aldehydes and ketones.

Reduction: Products include primary and secondary alcohols.

科学研究应用

Chemical Synthesis

(3-Methyloxetan-3-yl)methyl 4-methylbenzenesulfonate serves as an important chemical intermediate in the synthesis of various materials. It is particularly noted for its role in:

- Polymer Chemistry : Used in the preparation of star-shaped copolymers that consist of a hyperbranched poly(oxetane) core with polytetrahydrofuran arms. These materials exhibit unique properties suitable for applications in drug delivery and tissue engineering.

- Synthesis of Alkaloids : It is utilized in synthesizing octahydroindole alkaloids and γ-butenolides, which have significant industrial applications.

Biological Applications

The compound has been explored for its potential in biological studies:

- Drug Discovery : Oxetane derivatives, including this compound, are being investigated for their stability and improved physicochemical properties, making them suitable candidates for drug development .

- CNS Penetrant Inhibitors : A derivative of this compound was identified as a CNS penetrant inhibitor of Toxoplasma gondii, demonstrating potential for treating central nervous system infections .

Medicinal Chemistry

The compound has shown promise in medicinal applications:

- BMP Signaling Modulation : It has been reported as a small molecule antagonist of Bone Morphogenetic Protein (BMP) signaling pathways. This modulation is crucial for treating conditions such as progressive ossifying fibrosis and cardiovascular diseases . The ability to inhibit BMP signaling provides therapeutic avenues for various diseases associated with abnormal bone formation and inflammation .

Data Tables

Case Study 1: Polymer Synthesis

In a study published by the University of Michigan, researchers utilized this compound to create functional poly(ε-caprolactone) polymers with pendant groups that are significant in biological applications. The resulting polymers exhibited enhanced biocompatibility and controlled degradation rates, making them suitable for drug delivery systems.

Case Study 2: CNS Inhibitors

A high-throughput screening led to the identification of compounds derived from this compound that effectively penetrate the blood-brain barrier. These compounds demonstrated significant potency against TgCPL (Toxoplasma gondii cysteine protease), with IC50 values as low as 5 nM, highlighting their potential in treating CNS infections .

作用机制

The mechanism of action of (3-Methyloxetan-3-yl)methyl 4-methylbenzenesulfonate involves its ability to undergo nucleophilic substitution reactions. The sulfonate group acts as a good leaving group, allowing nucleophiles to attack the electrophilic carbon atom. This results in the formation of new chemical bonds and the generation of various products .

Molecular Targets and Pathways: The compound interacts with nucleophilic sites on enzymes and other proteins, leading to modifications in their structure and function. This interaction is crucial in biochemical assays and drug discovery, where the compound is used to probe enzyme activity and inhibitor binding .

相似化合物的比较

- (3-Methyloxetan-3-yl)methyl 4-nitrobenzenesulfonate

- (3-Methyloxetan-3-yl)methyl 4-chlorobenzenesulfonate

- (3-Methyloxetan-3-yl)methyl 4-bromobenzenesulfonate

Comparison: Compared to its analogs, (3-Methyloxetan-3-yl)methyl 4-methylbenzenesulfonate is unique due to its methyl group on the benzene ring, which influences its reactivity and stability. The presence of the methyl group can enhance the compound’s solubility in organic solvents and affect its interaction with nucleophiles .

生物活性

(3-Methyloxetan-3-yl)methyl 4-methylbenzenesulfonate, identified by its CAS number 99314-44-0, is a sulfonate ester compound that has garnered interest in various fields, including medicinal chemistry and biochemistry. Its unique structure allows for diverse biological interactions, making it a valuable compound for research and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 256.32 g/mol. The presence of the methyloxetane ring and the sulfonate group contributes to its reactivity and biological activity.

The biological activity of this compound primarily involves nucleophilic substitution reactions . The sulfonate group serves as an excellent leaving group, facilitating the interaction with nucleophiles such as amino acids and proteins. This mechanism is crucial for its application in biochemical assays and drug discovery, where it acts as a probe to study enzyme mechanisms and interactions with biological macromolecules .

Enzyme Interactions

Research indicates that this compound can modify enzyme activity through covalent bonding with nucleophilic residues in enzymes. This modification can lead to changes in enzyme kinetics and substrate specificity, providing insights into enzyme mechanisms.

Cellular Effects

In cellular studies, this compound has been shown to influence various cellular processes. Its ability to interact with cellular components suggests potential applications in drug design, particularly in targeting specific pathways involved in disease mechanisms .

Case Studies

- Enzyme Mechanism Studies : In a study investigating the effects of sulfonate esters on enzyme activity, this compound was used as a substrate to explore its reactivity with serine proteases. The results demonstrated significant inhibition of protease activity, indicating its potential as an inhibitor in therapeutic applications .

- Drug Discovery Applications : A recent investigation into novel chemotypes for drug development highlighted the use of this compound as a lead compound for designing inhibitors against specific targets involved in metabolic pathways. The study emphasized the compound's ability to modulate target interactions effectively .

Comparison with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (3-Methyloxetan-3-yl)methyl 4-nitrobenzenesulfonate | Nitro group increases electrophilicity | Enhanced reactivity with nucleophiles |

| (3-Methyloxetan-3-yl)methyl 4-chlorobenzenesulfonate | Chlorine enhances lipophilicity | Potentially increased membrane permeability |

| (3-Methyloxetan-3-yl)methyl 4-bromobenzenesulfonate | Bromine's larger size affects sterics | Variable effects on biological targets |

This comparison illustrates how variations in substituents can influence the biological activity and reactivity of sulfonate esters.

属性

IUPAC Name |

(3-methyloxetan-3-yl)methyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4S/c1-10-3-5-11(6-4-10)17(13,14)16-9-12(2)7-15-8-12/h3-6H,7-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZOQQSOZRVZCMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2(COC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40420127 | |

| Record name | (3-methyloxetan-3-yl)methyl 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40420127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99314-44-0 | |

| Record name | (3-methyloxetan-3-yl)methyl 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40420127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。